3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid is a key building block in the development of potent and selective kinase inhibitors. It serves as a scaffold for various derivatives, particularly those targeting the breakpoint cluster region-Abelson (BCR-ABL) kinase, implicated in chronic myeloid leukemia (CML) []. The imidazo[1,2-b]pyridazine moiety within this molecule plays a crucial role in binding to the kinase active site.
3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid, also known as AP-24600, is a bioactive compound primarily studied for its potential therapeutic applications in oncology, particularly against chronic myeloid leukemia. Its molecular formula is with a molecular weight of 277.28 g/mol. The compound is characterized by its unique structural features, which include an imidazo[1,2-b]pyridazin moiety linked to a 4-methylbenzoic acid group.
The compound is referenced in various chemical databases and patents, highlighting its significance in medicinal chemistry and its role as a BCR-ABL kinase inhibitor. It is not intended for human consumption but is utilized in research contexts to explore its biochemical properties and therapeutic potential .
3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid belongs to the class of small molecule inhibitors targeting specific kinases involved in cancer cell proliferation. Its classification as a BCR-ABL kinase inhibitor positions it within the realm of targeted cancer therapies.
The synthesis of 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid typically involves the reaction of 3-(imidazo[1,2-b]pyridazin-3-yl)ethynyl with 4-methylbenzoic acid. This reaction is usually catalyzed and performed under controlled conditions to ensure high yield and purity of the product.
The synthetic route may involve several steps:
Industrial production methods mirror these laboratory techniques but are scaled up for efficiency and cost-effectiveness .
The molecular structure of 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid can be represented by the following structural formula:
InChI=1S/C16H11N3O2/c1-11-4-5-13(16(20)21)9-12(11)6-7-14-10-17-15-3-2-8-18-19(14)15/h2-5,8-10H,1H3,(H,20,21)
SCMPXDBRMCTALZ-UHFFFAOYSA-N
.These identifiers help in cataloging and retrieving information about the compound from chemical databases.
The primary chemical reactions involving 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid focus on its interaction with biological targets rather than traditional organic reactions. Its main reaction pathway involves binding to the BCR-ABL kinase.
Upon binding to BCR-ABL kinase, this compound inhibits the enzymatic activity that promotes cell proliferation in certain cancers. This inhibition leads to downstream effects that can result in reduced tumor growth .
The mechanism of action for 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid involves:
Research has shown that this compound effectively inhibits both native BCR-ABL and T315I mutant forms of the kinase, which are associated with resistance to other therapies .
The physical properties include:
Chemical properties are characterized by:
The compound exhibits favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion), making it a candidate for further development in therapeutic applications .
3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid is primarily used in scientific research focused on:
This compound's unique structure and mechanism make it a valuable tool in understanding and combating specific cancer pathways .
Heterocyclic frameworks serve as the indispensable backbone of modern medicinal chemistry, providing the structural diversity and electronic properties essential for modulating complex biological targets. Among these, nitrogen-rich bicyclic systems occupy a position of critical importance due to their prevalence in bioactive molecules and approved therapeutics. The imidazo[1,2-b]pyridazine scaffold exemplifies this privileged architecture, combining synthetic accessibility with tunable physicochemical properties that enable potent and selective target engagement. This section examines the specific role of this scaffold, the structural intricacies of 3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid, and its comparative advantages within the broader landscape of ethynyl-linked pharmacophores.
The imidazo[1,2-b]pyridazine nucleus represents a [5,6]-fused bicyclic heterocycle characterized by bridgehead nitrogen atoms, first synthesized by Yoneda and coworkers in the 1960s. Its prominence in drug discovery stems from several intrinsic advantages [4] [10]:
Table 1: Clinically Significant Imidazo[1,2-b]pyridazine-Based Therapeutics
Compound Name | Primary Target | Therapeutic Indication | Development Status |
---|---|---|---|
Ponatinib (AP24534) | Pan-BCR-ABL inhibitor | Chronic Myeloid Leukemia (CML) | FDA Approved (2012) |
Gandotinib (LY2784544) | JAK2 inhibitor | Myeloproliferative Disorders | Phase II Clinical Trials |
DDR1/2 Inhibitors (e.g., 5n) | Discoidin Domain Receptors | Inflammatory Disorders, Fibrosis | Preclinical Development |
This scaffold achieved notable validation with the 2012 FDA approval of ponatinib (marketed as Iclusig®), a pan-inhibitor of BCR-ABL kinase effective against the treatment-resistant T315I gatekeeper mutant in chronic myeloid leukemia. Ponatinib's discovery hinged critically on the imidazo[1,2-b]pyridazine core, which enabled optimal positioning of the acetylene linker to circumvent steric hindrance imposed by the mutant isoleucine residue [2] [4]. Beyond oncology, derivatives exhibit promising activity across therapeutic areas including anti-inflammatory applications (DDR1/2 inhibition), neuropathic disease diagnostics (amyloid imaging agents), and antimicrobial therapies, underscoring the scaffold's versatility [4] [7] [10].
3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid (CAS: 1300690-48-5; C₁₆H₁₁N₃O₂; MW: 277.28 g/mol) exemplifies a strategically functionalized derivative of this privileged scaffold. Its molecular structure integrates three distinct pharmacophoric elements [3] [8]:
Table 2: Key Physicochemical Properties of 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic Acid
Property | Value / Description | Significance |
---|---|---|
CAS Registry Number | 1300690-48-5 | Unique chemical identifier |
Molecular Formula | C₁₆H₁₁N₃O₂ | Defines elemental composition |
Molecular Weight | 277.28 g/mol | Impacts pharmacokinetic properties |
IUPAC Name | 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid | Systematic nomenclature |
SMILES Notation | CC1=C(C#CC2=CN=C3/C=C\C=N/N23)C=C(C(=O)O)C=C1 | Line notation for structure representation |
Purity (Commercial) | ≥97% | Suitability for research applications |
MDL Number | MFCD27980055 | Database identifier |
The molecule's planarity is disrupted by the methyl substituent on the benzoic acid ring, introducing a controlled torsional angle that may enhance selectivity by reducing promiscuous binding. The carboxylic acid functionality (pKa ≈ 4.2) ensures ionization under physiological conditions, significantly enhancing aqueous solubility and providing a handle for prodrug strategies or salt formation (e.g., sodium, potassium, or tromethamine salts) to optimize pharmaceutical properties [3] [8]. Commercially available with high purity (≥97%), this compound serves as a critical synthetic intermediate for generating amide derivatives—most notably kinase inhibitors like ponatinib—where the carboxylic acid is condensed with aniline derivatives bearing additional pharmacophores (e.g., 4-methylpiperazinylmethyl and trifluoromethyl groups) [2] [3] [6].
The strategic incorporation of rigid acetylene linkers between heteroaromatic systems represents a cornerstone of modern kinase inhibitor design. Comparing 3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid with structurally related systems reveals distinct advantages and trade-offs:
Versus Imidazo[1,2-a]pyrazine Systems: Replacement of the pyridazine ring with pyrazine (as in DDR1/2 inhibitor 5n, 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide) subtly alters electronic distribution and hydrogen bonding potential. While the imidazo[1,2-b]pyridazine offers a higher dipole moment favoring stronger target interactions, the imidazo[1,2-a]pyrazine in compound 5n demonstrated exceptional potency against discoidin domain receptors (DDR1 Kd = 7.9 nM, DDR2 Kd = 8.0 nM; DDR1 IC₅₀ = 9.4 nM, DDR2 IC₅₀ = 20.4 nM). However, the benzoic acid derivative provides greater versatility as an intermediate due to its derivatizable carboxylic acid [7].
Versus Imidazo[1,2-a]pyridine Analogs: Imidazo[1,2-a]pyridines represent a more extensively explored scaffold (e.g., antiviral enviroxime derivatives). The additional nitrogen in imidazo[1,2-b]pyridazine generally enhances metabolic stability against cytochrome P450 oxidation compared to its imidazo[1,2-a]pyridine counterparts, particularly at the C8 position equivalent. Furthermore, computational studies suggest a 10-15% increase in polar surface area (PSA) for the pyridazine-containing derivatives, potentially improving aqueous solubility but possibly reducing cellular permeability in some contexts [4] [10].
Impact of Benzoic Acid Substitution Pattern: The ortho-methyl group in 3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid provides steric hindrance that constrains rotational freedom around the acetylene-benzoic acid bond. This contrasts with unsubstituted or para-substituted benzoic acid analogs. Computational models indicate this constraint stabilizes a bioactive conformation preferred by kinases like BCR-ABL, reducing the entropic penalty upon binding by approximately 1.5 kcal/mol compared to the unsubstituted analog [2] [10].
Role of the Acetylene Linker: The triple bond's linearity and rigidity are conserved across optimized inhibitors (ponatinib, DDR inhibitors). This geometry optimally positions the headgroup and tail moiety within deep hydrophobic pockets flanking the kinase ATP-binding site. Replacing the acetylene with flexible alkyl chains or conformationally variable amide linkers typically results in >100-fold loss in potency, demonstrating the criticality of this structural element [2] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7